
Licogliflozin
Overview
Description
Licogliflozin is a dual sodium-glucose co-transporter 1 and 2 (SGLT1/2) inhibitor developed by Novartis Pharmaceuticals. It reduces glucose absorption in the gastrointestinal tract (via SGLT1 inhibition) and enhances urinary glucose excretion (via SGLT2 inhibition), making it unique among SGLT-targeted therapies . Initially investigated for type 2 diabetes (T2DM), its therapeutic scope has expanded to obesity, polycystic ovary syndrome (PCOS), and nonalcoholic steatohepatitis (NASH) due to its metabolic benefits .
Preparation Methods
Key Synthetic Steps for Licogliflozin
The synthesis of this compound revolves around three critical stages: (1) construction of the benzodioxin ring, (2) glycosylation to attach the glucose moiety, and (3) deprotection to yield the final active compound.
Benzodioxin Ring Formation
The benzodioxin core is synthesized via Grignard reaction or Friedel-Crafts acylation :
-
Grignard Reaction : Aryl magnesium halides react with aldehydes to form diarylmethanol intermediates, which are subsequently reduced to diarylmethanes. For example, 4-fluorophenylmagnesium bromide reacts with a phenolic aldehyde to generate a key intermediate .
-
Friedel-Crafts Acylation : Aryl ketones undergo acylation followed by reduction using silane reagents (e.g., triethylsilane) to produce diarylmethanes .
Glycosylation Strategies
The coupling of the benzodioxin intermediate to a glucose derivative is achieved through stereoselective glycosylation:
-
Epoxide Opening : Reaction of glucal epoxide with aryl-lithium reagents yields β-aryl glycosides with moderate selectivity (β:α = 3:1) .
-
Ni(0)-Catalyzed Coupling : Arylzinc reagents react with glucosyl bromides under nickel catalysis, enhancing β-selectivity (β:α = 8:1) and yield (82–90%) .
-
Gluconolactone Addition : Aryl-lithium reagents attack gluconolactone, followed by triethylsilane reduction, achieving β-selectivity (5:1) and yields of 70–85% .
Table 1: Comparison of Glycosidation Methods
Method | Catalyst | β:α Selectivity | Yield (%) |
---|---|---|---|
Epoxide Opening | None | 3:1 | 65–78 |
Ni(0)-Catalyzed Coupling | Ni(cod)₂ | 8:1 | 82–90 |
Gluconolactone Addition | Et₃SiH | 5:1 | 70–85 |
Deprotection and Final Modifications
Protected intermediates undergo deprotection to reveal the active drug:
-
Benzyl Group Removal : Hydrogenolysis or acidic hydrolysis cleaves benzyl ethers .
-
Silyl Ether Cleavage : Fluoride-based reagents (e.g., tetrabutylammonium fluoride) remove silyl protecting groups .
Industrial Production and Optimization
Scaling this compound synthesis requires optimizing reaction conditions and purification protocols:
-
Temperature Control : Maintaining temperatures below 0°C during Grignard reactions minimizes side reactions .
-
Solvent Selection : Tetrahydrofuran (THF) enhances the solubility of organometallic intermediates, while dichloromethane (DCM) improves glycosidation efficiency .
-
Purification Techniques : Crystallization and high-performance liquid chromatography (HPLC) ensure >99% purity for clinical-grade material .
Analytical Validation of Synthetic Intermediates
Critical quality control measures include:
-
Mass Spectrometry (MS) : Confirms molecular weights of intermediates (e.g., m/z 416.18 for this compound) .
-
Nuclear Magnetic Resonance (NMR) : Validates structural integrity through characteristic proton shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) .
-
High-Performance Liquid Chromatography (HPLC) : Monitors purity (>99.5%) and identifies impurities at levels <0.1% .
Challenges in Reaction Optimization
Key challenges in this compound synthesis include:
-
Stereoselectivity : Achieving β-configuration in glycosidation requires precise control of steric and electronic factors. Ni(0) catalysis mitigates this by favoring β-arylation .
-
Yield Enhancement : Silane reductions (e.g., Et₃SiH) improve efficiency in hemiketal reduction steps, boosting overall yield by 15–20% .
-
Byproduct Formation : Residual magnesium salts from Grignard reactions necessitate rigorous washing with ammonium chloride solutions .
Comparative Analysis of Glycosidation Methods
The choice of glycosidation method impacts both efficiency and scalability:
Chemical Reactions Analysis
Table 1: Key Synthetic Steps for Licogliflozin
Step | Methodology | Reagents/Conditions | Outcome |
---|---|---|---|
Aryl group synthesis | Grignard reaction or Friedel-Crafts | Organometallic reagents (e.g., RMgX), aldehydes/ketones | Diarylmethanol or diarylketone intermediates |
Glycosidation | Nucleophilic addition to gluconolactone | Lithium reagents, triethylsilane (Et₃SiH) | C1-aryl glycoside formation |
Deprotection | Acidic or enzymatic cleavage | HCl, H₂O, or lipases | Final deprotected gliflozin structure |
Aryl Substituent Construction
The diarylmethylene core is synthesized via:
-
Grignard Reaction : Organomagnesium reagents react with aldehydes (e.g., 9 + 10 → diarylmethanol 11 ) followed by reduction to diarylmethane .
-
Friedel-Crafts Acylation : Aryl ketones are reduced to diarylmethane using silane-based reagents (e.g., Et₃SiH/BF₃·OEt₂) .
Example Reaction :
Glycosidation Strategies
The aryl group is coupled to a glucose derivative through:
-
Epoxide Opening : Reacting glucal epoxide (24 ) with aryl-lithium reagents (e.g., 2-lithiofuran) to form β-aryl glycosides .
-
Ni(0)-Catalyzed Coupling : Arylzinc reagents react with glucosyl bromides under Ni catalysis for β-selective C1-arylation .
-
Gluconolactone Addition : Aryl-lithium reagents attack gluconolactone (16 ), followed by Et₃SiH reduction to yield C-aryl glycosides (17 ) .
Mechanistic Insight :
Deprotection and Final Modifications
Protected intermediates undergo deprotection to yield the active drug:
-
Benzyl Group Removal : Hydrogenolysis or acidic hydrolysis cleaves benzyl ethers .
-
Silyl Ether Cleavage : Fluoride-based reagents (e.g., TBAF) remove silyl protecting groups .
Analytical Validation
-
Mass Spectrometry : Used to confirm fragmentation patterns of intermediates (e.g., m/z 416.18 for this compound) .
-
Chromatography : HPLC and NMR ensure purity and structural integrity .
Reaction Optimization Challenges
-
Selectivity : Achieving β-configuration in glycosidation requires precise control of steric and electronic factors .
-
Yield Improvements : Silane reductions (e.g., Et₃SiH) enhance efficiency in hemiketal reduction steps .
Table 2: Glycosidation Methods Comparison
Method | Catalyst | Selectivity (β:α) | Yield (%) |
---|---|---|---|
Epoxide Opening | None | 3:1 | 65–78 |
Ni(0)-Catalyzed | Ni(cod)₂ | 8:1 | 82–90 |
Gluconolactone Addition | Et₃SiH | 5:1 | 70–85 |
Mechanistic Highlights
-
Grignard Reaction : Forms C-C bonds between aryl groups via nucleophilic addition .
-
Et₃SiH Reduction : Converts hemiketals to stable glycosides by hydride transfer .
-
Ni Catalysis : Facilitates cross-coupling under mild conditions for improved stereoselectivity .
This synthesis leverages advanced organometallic and glycosylation chemistry to achieve this compound’s therapeutic structure, with iterative optimizations enhancing yield and selectivity .
Scientific Research Applications
Weight Management in Obesity
Licogliflozin has demonstrated significant weight loss effects in various clinical trials:
- Dose-Dependent Weight Loss: A study involving Japanese adults with obesity showed that this compound resulted in a mean percentage change in body weight from baseline at 12 weeks of -3.91% for the highest dose (50 mg) compared to placebo . The responder rate for achieving at least a 3% weight reduction was notably higher in this compound groups compared to placebo (56.7% vs. 7.1%) .
- Long-Term Efficacy: In a longer study, patients maintained their weight loss over 48 weeks, with significant reductions observed across all treatment arms . The highest dose (150 mg) led to an average weight reduction of approximately 5.4% from baseline, demonstrating sustained efficacy .
Management of Nonalcoholic Steatohepatitis (NASH)
This compound is being explored as a potential treatment for nonalcoholic steatohepatitis, a severe form of fatty liver disease:
- Reduction in Liver Enzymes: A randomized trial indicated that this compound at a dose of 150 mg resulted in a significant 32% reduction in serum alanine aminotransferase levels after 12 weeks of treatment, compared to placebo . This suggests potential benefits in liver function improvement for patients suffering from NASH.
- Safety Profile: While gastrointestinal side effects such as diarrhea were common, they were generally mild and improved with dose adjustments . No major safety concerns were identified during the study.
Summary of Clinical Findings
The following table summarizes key findings from various studies on this compound:
Study Focus | Dose (mg) | Weight Change (%) | Liver Enzyme Reduction (%) | Adverse Events |
---|---|---|---|---|
Weight Management | 50 | -3.91 | N/A | Mild diarrhea |
Long-Term Efficacy | 150 | -5.4 | N/A | Mild diarrhea |
Nonalcoholic Steatohepatitis | 150 | N/A | -32% (ALT) | Mild diarrhea |
Dose-Response Relationship | Various | -1.99 to -3.91 | N/A | Mild diarrhea |
Mechanism of Action
Licogliflozin exerts its effects by inhibiting sodium-glucose cotransporters 1 and 2. These transporters are responsible for the reabsorption of glucose in the kidneys and intestines. By inhibiting these transporters, this compound reduces glucose reabsorption, leading to increased glucose excretion in the urine and reduced blood glucose levels. This mechanism also contributes to weight loss by reducing calorie absorption .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism : Dual inhibition of SGLT1 (intestinal) and SGLT2 (renal) reduces postprandial glucose spikes and promotes glucosuria, leading to weight loss and improved insulin sensitivity .
- Dosing : Clinical trials have tested doses ranging from 2.5 mg to 150 mg once daily, with 50 mg and 150 mg showing optimal efficacy-tolerability balance in obesity and NASH .
- Metabolic Effects :
Clinical Trials:
- Obesity : A 12-week study in Japanese patients demonstrated a 3.91% weight reduction with 50 mg licogliflozin versus placebo (-0.75%) .
- NASH: Phase 2a trials showed 150 mg this compound reduced alanine aminotransferase (ALT) by 30% and liver fat content by 4% .
- PCOS : Significant reductions in free testosterone and insulin resistance (HOMA-IR) were observed, though effects on androstenedione were modest .
This compound belongs to the SGLT inhibitor class, which includes selective SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) and dual SGLT1/2 inhibitors (e.g., sotagliflozin). Below is a detailed comparison:
Table 1: Efficacy in Weight Loss and Glycemic Control
Key Findings :
- This compound demonstrates superior weight loss compared to selective SGLT2 inhibitors, attributed to dual SGLT1/2 inhibition enhancing both intestinal and renal glucose excretion .
- In NASH, this compound’s 150 mg dose reduced ALT by 30%, outperforming placebo and showing dose-dependent liver fat reduction .
Key Findings :
- This compound’s dual mechanism increases gastrointestinal (GI) side effects, with diarrhea rates exceeding 75% at higher doses . This contrasts sharply with selective SGLT2 inhibitors, which primarily cause genitourinary infections .
Table 3: Impact on Comorbidities
Key Findings :
Biological Activity
Licogliflozin, also known as LIK-066, is a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1 and SGLT2). It was developed by Novartis for the treatment of obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic steatohepatitis (NASH). Despite its promising biological activity, the development program was discontinued in 2018 due to challenges in clinical trial enrollment. This article explores the biological activity of this compound based on various studies, highlighting its effects on weight loss, metabolic parameters, and potential therapeutic applications.
This compound functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestines and kidneys, respectively. This dual inhibition results in increased urinary glucose excretion and decreased blood glucose levels. Additionally, the inhibition of SGLT1 may also affect gastrointestinal glucose absorption, further contributing to its metabolic effects.
Weight Loss and Metabolic Parameters
A first-in-human study demonstrated that this compound significantly reduced body weight in obese patients. Participants lost more than 5% of their body weight over a 12-week period. The study also reported improvements in key metabolic parameters such as HbA1c levels in patients with T2DM .
Study | Population | Duration | Weight Loss | HbA1c Reduction |
---|---|---|---|---|
First-in-Human Study | Obese Patients | 12 weeks | >5% | Significant |
Polycystic Ovary Syndrome (PCOS)
In a phase 2 trial involving women with PCOS, this compound was associated with significant reductions in hyperinsulinemia and androgen levels. The trial enrolled 29 women who were randomized to receive either this compound or placebo for two weeks. Results showed a notable decrease in total testosterone and dehydroepiandrosterone sulfate (DHEAS) levels, indicating potential benefits for managing insulin resistance and hyperandrogenism associated with PCOS .
Parameter | Baseline Value | Post-Treatment Value | Reduction (%) |
---|---|---|---|
Total Testosterone | X ng/dL | Y ng/dL | Z% |
DHEAS | A µg/dL | B µg/dL | C% |
Insulin Levels | D µU/mL | E µU/mL | F% |
Heart Failure and Type 2 Diabetes
Another study evaluated the effects of this compound on NT-proBNP levels in patients with T2DM and heart failure. The results suggested a reduction in NT-proBNP, which is a marker for heart failure severity. This indicates a potential cardiovascular benefit from SGLT1/2 inhibition .
Safety Profile
Common adverse events reported during clinical trials included gastrointestinal issues such as diarrhea and nausea. These side effects are consistent with other SGLT inhibitors due to their mechanism of action affecting glucose absorption in the intestines.
Q & A
Basic Research Questions
Q. What is the primary metabolic pathway of licogliflozin, and how does this influence experimental design in pharmacokinetic studies?
this compound is predominantly metabolized by CYP3A4 in human liver microsomes, with UGT enzymes (e.g., UGT1A9, UGT2B7) contributing to its glucuronidation . Methodological considerations include:
- Using selective CYP3A inhibitors (e.g., ketoconazole) to confirm metabolic contributions.
- Employing recombinant UGT enzymes to quantify glucuronide formation via LC-MS/MS MRM analysis .
- Designing in vitro assays with human hepatocytes or microsomes at physiologically relevant protein concentrations (1.0 mg/mL) to minimize nonspecific binding artifacts .
Q. How do this compound’s dual SGLT1/SGLT2 inhibition mechanisms impact preclinical models of metabolic diseases?
Dual inhibition reduces intestinal glucose absorption (SGLT1) and renal glucose reabsorption (SGLT2), leading to synergistic metabolic effects. Key experimental approaches include:
- Comparing this compound with selective SGLT2 inhibitors (e.g., dapagliflozin) in rodent models of obesity or diabetes to isolate SGLT1-mediated effects .
- Monitoring gut hormones (GLP-1, PYY) to assess SGLT1-driven enteroendocrine activation .
- Evaluating dose-dependent weight loss and HbA1c reduction in dysglycemic vs. normoglycemic cohorts .
Q. What are the validated biomarkers for assessing this compound’s efficacy in nonalcoholic steatohepatitis (NASH) trials?
Phase 2 trials prioritize:
- Primary outcomes : Relative reduction in alanine aminotransferase (ALT) and absolute liver fat content (measured via MRI-PDFF) .
- Secondary outcomes : Changes in HbA1c, body weight, and fibrosis biomarkers (e.g., PRO-C3) .
- Standardizing MRI protocols and biopsy scoring (e.g., NAFLD Activity Score) to reduce inter-study variability .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s cardiovascular and renal outcomes across trials?
Discrepancies arise from differences in patient populations, endpoints, and comparator arms. Mitigation strategies include:
- Conducting subgroup analyses stratified by baseline cardiovascular risk or renal function .
- Applying network meta-analyses to indirectly compare this compound with other SGLT2 inhibitors (e.g., empagliflozin) using surface under the cumulative ranking curve (SUCRA) values .
- Accounting for trial heterogeneity via GRADE criteria to assess evidence quality .
Q. What methodological challenges arise when studying this compound’s dose-dependent gastrointestinal adverse effects?
High-dose this compound (150 mg/day) causes diarrhea in >75% of patients due to SGLT1 inhibition in the gut . Solutions include:
- Implementing adaptive trial designs with preplanned dose reductions for intolerability.
- Using patient-reported outcome (PRO) tools to quantify symptom severity and adherence.
- Exploring gut microbiota modulation as a confounding factor in adverse event rates .
Q. How can in vitro CYP phenotyping data inform clinical drug-drug interaction (DDI) studies for this compound?
CYP3A4’s dominant role suggests significant DDIs with strong CYP3A inhibitors/inducers. Methodological steps:
- Calculate DDI risk using in vitro inhibition constants (e.g., ketoconazole IC₅₀ = 0.25 µM) and physiologically based pharmacokinetic (PBPK) modeling .
- Validate findings in healthy volunteer studies with probe substrates (e.g., midazolam).
- Monitor plasma exposure changes in populations with altered CYP3A activity (e.g., hepatic impairment) .
Q. Methodological Standards & Reproducibility
Q. What are the best practices for reporting this compound’s metabolic stability in preclinical studies?
Follow FDA/NIH guidelines for:
- Data transparency : Include raw LC-MS/MS chromatograms and MRM transitions for metabolites .
- Assay validation : Report intra-/inter-day precision, matrix effects, and recovery rates for bioanalytical methods .
- Reproducibility : Deposit protocols in public repositories (e.g., Protocols.io ) with detailed HPLC conditions (e.g., Waters SunFire C-18 column, 30°C) .
Q. How should researchers address the limited long-term safety data for this compound in early-phase trials?
- Extend follow-up in open-label extension (OLE) studies, tracking rare events (e.g., amputations, malignancies) observed in other SGLT2 inhibitors .
- Leverage real-world evidence (RWE) from pharmacovigilance databases to detect signals not captured in short-term RCTs .
- Incorporate tissue-specific toxicity endpoints (e.g., hepatic carcinogenesis markers in NASH models) .
Q. Comparative Efficacy & Mechanisms
Q. Does this compound’s dual SGLT1/2 inhibition confer unique advantages over selective SGLT2 inhibitors in diabetes complications?
Evidence suggests:
- Superior weight loss : 5.7% reduction at 150 mg vs. 2–4% with selective inhibitors .
- Enhanced glycemic control : Greater HbA1c reductions in patients with baseline dysglycemia .
- Trade-offs : Higher diarrhea rates may limit tolerability, necessitating risk-benefit analyses in trial populations .
Q. What experimental models are optimal for elucidating this compound’s hepatoprotective mechanisms in NASH?
Preclinical models should combine:
- Diet-induced NASH rodents : Evaluate steatosis, inflammation, and fibrosis via histopathology .
- Human precision-cut liver slices (PCLS) : Assess direct effects on hepatic lipid metabolism and stellate cell activation .
- Omics integration : Proteomics/transcriptomics to identify AMPK-dependent pathways and mitochondrial respiration changes .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAMQQAAMJFGB-ZQGJOIPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291094-73-9 | |
Record name | Licogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LICOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.